molecular formula C₅₆H₁₀₂N₂O₁₅Si₂ B1140637 [5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate CAS No. 96405-33-3

[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate

Cat. No.: B1140637
CAS No.: 96405-33-3
M. Wt: 1099.58
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-Acetyl-4’‘-O-tert-butyldimethylsilyl-4’‘’-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal is a derivative of spiramycin, a macrolide antibiotic. This compound is primarily used as an intermediate in the synthesis of more complex molecules. Its unique structure, which includes acetyl and tert-butyldimethylsilyl groups, makes it a valuable tool in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Acetyl-4’‘-O-tert-butyldimethylsilyl-4’‘’-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal involves multiple steps. The starting material, spiramycin, undergoes selective protection and deprotection reactions to introduce the acetyl and tert-butyldimethylsilyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and tert-butyldimethylsilyl chloride for silylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2’-O-Acetyl-4’‘-O-tert-butyldimethylsilyl-4’‘’-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2’-O-Acetyl-4’‘-O-tert-butyldimethylsilyl-4’‘’-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving macrolide antibiotics and their derivatives.

    Medicine: As a precursor in the development of new antibiotics and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2’-O-Acetyl-4’‘-O-tert-butyldimethylsilyl-4’‘’-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal is primarily related to its role as an intermediateThe molecular targets and pathways involved depend on the final product synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

    Spiramycin: The parent compound, used as an antibiotic.

    Other Spiramycin Derivatives: Compounds with different protective groups or modifications.

Uniqueness

2’-O-Acetyl-4’‘-O-tert-butyldimethylsilyl-4’‘’-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal is unique due to its specific combination of acetyl and tert-butyldimethylsilyl groups. These modifications enhance its stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H102N2O15Si2/c1-33-29-39-30-45(72-74(18,19)54(7,8)9)69-42(31-43(60)63-34(2)25-23-22-24-26-41(33)68-44-28-27-40(57-14)35(3)64-44)50(62-17)49(39)71-53-51(67-38(6)59)47(58(15)16)48(36(4)66-53)70-46-32-56(13,61)52(37(5)65-46)73-75(20,21)55(10,11)12/h22-24,26,33-37,39-42,44-53,57,61H,25,27-32H2,1-21H3/t33-,34-,35?,36?,37?,39-,40?,41+,42-,44?,45+,46?,47?,48?,49?,50+,51?,52?,53?,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTXJGFUQLISCR-XZYKFDINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]2C[C@@H](O[C@H](CC(=O)O1)[C@@H](C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H102N2O15Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1099.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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